molecular formula C10H16 B3024363 Tetrahydrodicyclopentadiene CAS No. 6004-38-2

Tetrahydrodicyclopentadiene

Cat. No. B3024363
Key on ui cas rn: 6004-38-2
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-UHFFFAOYSA-N
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Patent
US04270014

Procedure details

hydrogenating the endo dimer of cyclopentadiene containing a dispersed nickel hydrogenation catalyst to provide a crude endo-tetrahydrodicyclopentadiene derivative having a melting point of at least about 70° C,;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1>[Ni]>[CH2:2]1[CH2:1][CH:5]2[CH:4]([CH:2]3[CH2:1][CH:5]2[CH2:4][CH2:3]3)[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC2C3CCC(C3)C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04270014

Procedure details

hydrogenating the endo dimer of cyclopentadiene containing a dispersed nickel hydrogenation catalyst to provide a crude endo-tetrahydrodicyclopentadiene derivative having a melting point of at least about 70° C,;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1>[Ni]>[CH2:2]1[CH2:1][CH:5]2[CH:4]([CH:2]3[CH2:1][CH:5]2[CH2:4][CH2:3]3)[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC2C3CCC(C3)C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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